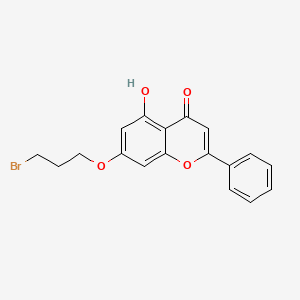
2-(2-Butoxyethoxy)ethyl butyl hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butoxyethoxy)ethyl butyl hexanedioate is an organic compound with the molecular formula C16H30O5. It is a diester formed from the reaction of butyl hexanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl butyl hexanedioate typically involves the esterification reaction between butyl hexanedioic acid and 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and crystallizers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Butoxyethoxy)ethyl butyl hexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyl hexanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butyl hexanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Applications De Recherche Scientifique
2-(2-Butoxyethoxy)ethyl butyl hexanedioate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the formulation of biological assays and as a component in biochemical research.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its chemical stability and compatibility with various materials.
Mécanisme D'action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl butyl hexanedioate involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products that can interact with biological pathways. The compound’s ability to act as a solvent and reagent also contributes to its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A glycol ether with similar solvent properties.
Butyl hexanedioic acid: A diacid used in the synthesis of esters and polymers.
Diethylene glycol monobutyl ether: Another glycol ether with comparable chemical properties.
Uniqueness
2-(2-Butoxyethoxy)ethyl butyl hexanedioate is unique due to its dual ester functional groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its compatibility with different materials make it a valuable compound in both scientific research and industrial applications.
Propriétés
Numéro CAS |
876125-23-4 |
|---|---|
Formule moléculaire |
C18H34O6 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
6-O-[2-(2-butoxyethoxy)ethyl] 1-O-butyl hexanedioate |
InChI |
InChI=1S/C18H34O6/c1-3-5-11-21-13-14-22-15-16-24-18(20)10-8-7-9-17(19)23-12-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
GAZVRXFBRUZRPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOC(=O)CCCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


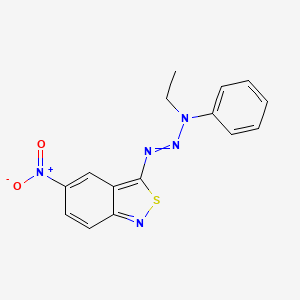
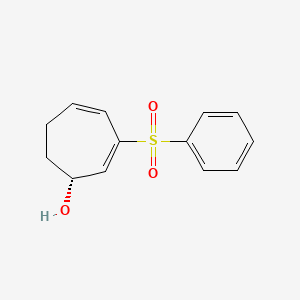
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
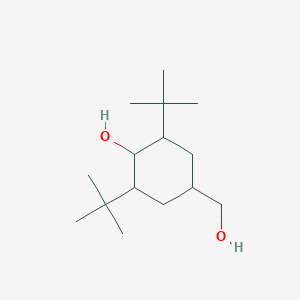
![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)
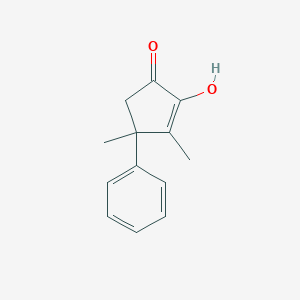

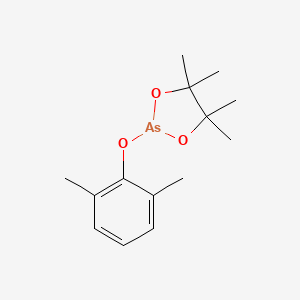
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)
